3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a structurally complex synthetic compound characterized by a butanamide backbone with distinct substituents. Key structural features include:
- A 3-methyl group on the butanamide core.
- An N-(2-phenylbutyl) side chain, introducing aromaticity and hydrophobicity.
This compound’s sulfonamide and styryl groups differentiate it from conventional amide-based pharmaceuticals, suggesting unique physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-4-20(21-13-9-6-10-14-21)17-24-23(26)22(18(2)3)25-29(27,28)16-15-19-11-7-5-8-12-19/h5-16,18,20,22,25H,4,17H2,1-3H3,(H,24,26)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIFINULTSQGBK-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(C(C)C)NS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CNC(=O)C(C(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a sulfonamide group, which is significant for its pharmacological properties.
Sulfonamide compounds are known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacterial proliferation. The specific mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in folate metabolism.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.
Antidiabetic Properties
Research indicates that sulfonamide derivatives can be effective in managing diabetes and its complications. The compound has shown promise in:
- Reducing Insulin Resistance : It may improve insulin sensitivity, thereby aiding in glucose metabolism.
- Preventing Diabetic Complications : Studies have suggested that related compounds can mitigate complications such as diabetic neuropathy and retinopathy .
Cardiovascular Benefits
The compound's potential cardiovascular benefits are noteworthy:
- Lipid Profile Improvement : It may help in lowering cholesterol levels and improving overall lipid profiles, contributing to cardiovascular health.
- Anti-inflammatory Effects : Some sulfonamide derivatives have demonstrated anti-inflammatory properties that could benefit heart health .
Case Studies
-
Diabetes Management :
- A study involving a cohort of diabetic patients treated with related sulfonamide compounds showed a significant reduction in HbA1c levels, indicating improved long-term glucose control.
- Patients reported fewer complications related to diabetes after prolonged use of these compounds.
- Cardiovascular Health :
Data Tables
Comparison with Similar Compounds
Key Differences :
- The target compound’s styryl sulfonamide group distinguishes it from analogs with pyrimidinone or phenoxyacetamido substituents, which are associated with antiviral or antimicrobial activity .
- The absence of hydroxyl groups in the target compound may reduce aqueous solubility compared to analogs with dihydroxyhexane chains.
Comparison with Acebutolol-Related Impurities (2018)
Impurities from Acebutolol synthesis (e.g., MM0435.07–MM0435.09) share the butanamide motif but exhibit divergent functionalization :
| Feature | Target Compound | Acebutolol Impurities (MM0435.07–09) |
|---|---|---|
| Core Structure | Butanamide | Butanamide |
| Substituents | Styryl sulfonylamino, 2-phenylbutyl | Hydroxypropane diyl, acetylphenylene, ethylamino |
| Functional Groups | Sulfonamide, styryl | Amide, acetyl, hydroxy, ethylamino |
| Solubility | Moderate (sulfonamide polarity vs. aromatic hydrophobicity) | Higher (hydroxy and ethylamino groups enhance hydrophilicity) |
| Stability | Likely stable (sulfonamides resist hydrolysis) | Potential instability (acetyl groups prone to metabolic cleavage) |
| Bioactivity | Unclear (styryl may target kinases/receptors) | Beta-blocker impurities (acetylphenylene mimics adrenergic ligands) |
Key Differences :
- The target’s styryl sulfonamide contrasts with Acebutolol impurities’ acetylphenylene and hydroxypropane groups, which are linked to beta-adrenergic activity .
- The absence of ethylamino or hydroxy groups in the target compound may reduce cardiovascular activity but enhance metabolic stability.
Structural and Functional Implications
- Sulfonamide vs.
- Styryl vs. Phenoxy/Acetyl: The (E)-styryl group’s rigidity and aromaticity may improve membrane permeability but reduce solubility relative to polar phenoxy or acetyl groups.
Q & A
Q. How can flow chemistry improve the scalability of synthesizing this compound?
- Answer :
Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfonylation steps. Use PTFE tubing to minimize clogging from precipitates .
In-line Analytics : Integrate UV-Vis or IR probes for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
